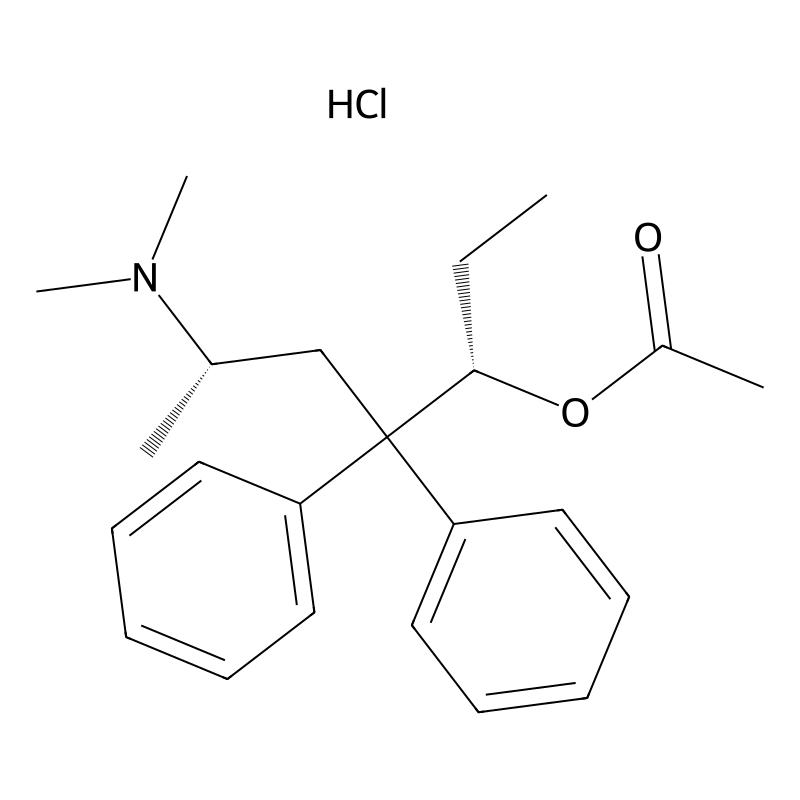

Levomethadyl acetate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Levomethadyl acetate hydrochloride, commonly referred to as Levacetylmethadol or LAAM, is a synthetic opioid analgesic primarily used in the treatment of opioid dependence. Approved by the U.S. Food and Drug Administration in 1993, it serves as a second-line treatment for patients who do not respond to other medications like methadone or buprenorphine. Unlike methadone, which requires daily administration, Levomethadyl acetate is typically administered two to three times a week, making it a more convenient option for some patients .

The chemical structure of Levomethadyl acetate is characterized by its molecular formula and a molecular weight of approximately 353.50 g/mol. The compound appears as a white crystalline powder that is soluble in water and other solvents .

Levomethadyl acetate undergoes extensive first-pass metabolism in the liver, primarily through the cytochrome P450 enzyme system. This metabolic process involves N-demethylation, leading to the formation of active metabolites such as nor-levomethadyl acetate and dinor-levomethadyl acetate, both of which exhibit greater potency than the parent compound .

The following reactions summarize its metabolic pathway:

- Levomethadyl acetate → Nor-levomethadyl acetate (N-demethylation)

- Nor-levomethadyl acetate → Dinor-levomethadyl acetate (further N-demethylation)

These metabolites contribute to the drug's long duration of action, which can last up to 72 hours after administration .

Levomethadyl acetate acts primarily as a μ-opioid receptor agonist, similar to morphine. Its pharmacological effects include analgesia (pain relief), sedation, and suppression of withdrawal symptoms in opioid-dependent individuals. The onset of action typically occurs within 2 to 4 hours post-administration, with effects lasting significantly longer than those of many other opioids .

Additionally, Levomethadyl acetate has been shown to antagonize neuronal nicotinic acetylcholine receptors, further contributing to its complex pharmacodynamic profile .

The synthesis of Levomethadyl acetate generally involves several steps starting from simpler organic compounds. While specific proprietary methods may exist, a typical synthetic route includes:

- Formation of the core structure: Utilizing precursors like phenylacetone and dimethylamine.

- Acetylation: Introducing an acetyl group to form Levacetylmethadol.

- Hydrochloride salt formation: Reacting with hydrochloric acid to yield Levomethadyl acetate hydrochloride.

This multi-step synthesis allows for the production of high-purity Levomethadyl acetate suitable for pharmaceutical use .

Levomethadyl acetate is primarily used in:

- Opioid Dependence Treatment: It helps manage withdrawal symptoms and reduces cravings in individuals recovering from opioid addiction.

- Pain Management: Although less common today due to safety concerns, it has been used for chronic pain relief due to its long duration of action.

Due to its potential for serious side effects, including cardiac issues and overdose risks, its use is generally limited and closely monitored .

Levomethadyl acetate can interact with various substances, leading to increased risks of adverse effects:

- CNS Depressants: Concurrent use with other central nervous system depressants (e.g., benzodiazepines) can enhance sedation and respiratory depression.

- Cytochrome P450 Inhibitors: Drugs that inhibit CYP3A4 can increase plasma levels of Levomethadyl acetate by slowing its metabolism .

Clinical studies have emphasized the need for careful monitoring when prescribing Levomethadyl acetate alongside other medications.

Levomethadyl acetate shares structural and functional similarities with several other opioids. Here are some notable comparisons:

| Compound Name | Structure Similarity | Duration of Action | Primary Use | Unique Characteristics |

|---|---|---|---|---|

| Methadone | High | Long (24 hours) | Opioid dependence treatment | Requires daily administration; higher addiction potential |

| Buprenorphine | Moderate | Long (24-60 hours) | Opioid dependence treatment | Partial agonist; ceiling effect on respiratory depression |

| Morphine | High | Short (3-6 hours) | Pain management | Stronger analgesic effect; higher abuse potential |

| Fentanyl | Moderate | Very short (1-2 hours) | Pain management | Extremely potent; rapid onset; high overdose risk |

Levomethadyl acetate is unique due to its extended duration of action allowing less frequent dosing compared to methadone while still being effective in treating opioid dependence .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

3ZD9WAO92T

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Opioid

OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Dates

2: Deamer RL, Wilson DR, Clark DS, Prichard JG. Torsades de pointes associated with high dose levomethadyl acetate (ORLAAM). J Addict Dis. 2001;20(4):7-14. Review. PubMed PMID: 11760927.

3: Borzelleca JF, Egle JL Jr, Harris LS, Belleville JA. Toxicological evaluation of mu-agonists. Part II: Assessment of toxicity following 30 days of repeated oral dosing of male and female rats with levo-alpha-noracetylmethadol HCl (NorLAAM). J Appl Toxicol. 1995 Sep-Oct;15(5):339-55. PubMed PMID: 8666717.

4: Borzelleca JF, Egle JL Jr, Harris LS, Johnson DN, Terrill JB, Belleville JA. Toxicological evaluation of mu-agonists. Part I: Assessment of toxicity following 30 days of repeated oral dosing of male and female rats with levo-alpha-acetylmethadol HCl (LAAM). J Appl Toxicol. 1994 Nov-Dec;14(6):435-46. PubMed PMID: 7884149.

5: Thomas BF, Jeffcoat AR, Myers MW, Mathews JM, Cook CE. Determination of l-alpha-acetylmethadol, l-alpha-noracetylmethadol and l-alpha-dinoracetylmethadol in plasma by gas chromatography-mass spectrometry. J Chromatogr B Biomed Appl. 1994 May 13;655(2):201-11. PubMed PMID: 8081466.

6: Rosenkrantz H, Fleischman RW. In vivo carcinogenesis assay of L-alpha-acetylmethadol.HCl in rodents. Fundam Appl Toxicol. 1988 Nov;11(4):626-39. PubMed PMID: 3229587.

7: McGillkiard KL, Jones SE, Robertson GE, Olsen GD. Altered respiratory control in newborn puppies after chronic prenatal exposure to alpha-1-acetylmethadol (LAAM). Respir Physiol. 1982 Mar;47(3):299-311. PubMed PMID: 6808626.

8: Finlayson MJ, Bellward GD. Effects of perinatal exposure of Wistar rats to l-alpha-acetylmethadol.HCl on hepatic microsomal mixed-function oxidase enzyme activity in the adult. Drug Metab Dispos. 1982 Jan-Feb;10(1):74-6. PubMed PMID: 6124388.